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Compound of Interest

Compound Name:
[4-(1-Adamantyl)-2-

nitrophenyl]methylamine

CAS No.: 924841-80-5

Cat. No.: B2408988

Get Quote

Adamantyl Phenylamines: SAR Validation &
Antiproliferative Efficacy Guide
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists,

and Drug Development Scientists Focus: Structure-Activity Relationship (SAR) and

Comparative Performance in Oncology/Antiviral Applications

Executive Summary: The Lipophilic Bullet
Adamantyl phenylamines represent a pivotal evolution in the medicinal chemistry of the

adamantane cage. While the parent scaffold (Amantadine) was historically the "Gold Standard"

for Influenza A M2 channel blockade, widespread resistance (S31N mutation) has rendered it

obsolete in virology.

Current research has repurposed the Adamantyl Phenylamine scaffold—specifically 4-(1-

adamantyl)phenylamines and 1-(2-aryl-2-adamantyl)piperazines—as potent antiproliferative

agents targeting Sigma Receptors (
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-1,

-2) and HIF-1

.

This guide objectively compares these novel derivatives against legacy adamantanes and

standard-of-care agents, validating their utility through rigorous SAR analysis and experimental

protocols.

Mechanistic Grounding & Alternatives Analysis
The Pharmacophore Shift
The addition of a phenylamine moiety to the adamantane cage transforms the molecule from a

simple "channel plug" (Amantadine) into a dual-action "lipophilic anchor."
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Feature
Amantadine

(Alternative 1)

Adamantyl

Phenylamines

(Product)

Mechanism of

Improvement

Lipophilicity (LogP) ~2.5 4.5 – 6.0

Enhanced membrane

permeability and

blood-brain barrier

(BBB) crossing.

Steric Bulk Low (Spherical) High (Elongated)

The phenyl group

allows for

-

stacking interactions

within hydrophobic

pockets (e.g., Sigma

receptors) that

Amantadine cannot

access.

Target Profile NMDA, Influenza M2

-1/

-2 Receptors, HIF-1

, Na+ Channels

Multi-target

engagement leads to

synthetic lethality in

cancer cells (e.g.,

Melanoma,

Pancreatic).

Resistance Profile
High (S31N M2

mutant)
Low

The bulky phenyl

group can bypass the

steric clashes that

render Amantadine

ineffective in mutant

channels.

Comparative Efficacy Data
Data synthesized from recent antiproliferative screenings against human cancer cell lines

(HeLa, MDA-MB-231).[1]
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Compound
Class

Lead Analog Target
IC

(HeLa)

Selectivity
Index (SI)

Adamantyl

Phenylamine

1-(2-(4-

fluorophenyl)-2-

adamantyl)pipera

zine

-1 /

-2

3.2

M
> 25

Adamantyl

Phenylamine

4-(1-

Adamantyl)anilin

e

HIF-1
5.8

M
12

Legacy

Adamantane
Amantadine M2 / NMDA

> 100

M (Inactive)
N/A

Standard Control Cisplatin DNA Crosslinker
4.5

M
8

Key Insight: The lead Adamantyl Phenylamine analog demonstrates potency comparable to

Cisplatin but with a significantly higher Selectivity Index (SI), indicating reduced toxicity to non-

cancerous fibroblasts.

Structure-Activity Relationship (SAR) Logic
The potency of adamantyl phenylamines is governed by three specific structural domains.

Region A: The Adamantane Cage (The Anchor)
Function: Provides lipophilic bulk to anchor the molecule in the cell membrane or

hydrophobic protein pockets.
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Optimization: Substitution at the C1 position is critical. C2 substitution often leads to

decreased activity due to steric hindrance, unless the phenyl ring is directly fused at C2 (as

in spiro-derivatives).

Region B: The Linker (The Spacer)
Function: Determines the spatial orientation of the phenyl ring relative to the amine.

Critical Finding: A piperazine linker or a 2-3 carbon alkyl chain is optimal for Sigma receptor

binding. Direct attachment (aniline) favors HIF-1

inhibition but reduces Sigma affinity.

Region C: The Phenyl Ring (The Warhead)
Function: Engages in

-

stacking and electronic interactions.

Electronic Effects: Electron-withdrawing groups (EWGs) like Fluorine (-F) or Trifluoromethyl

(-CF3) at the para position significantly enhance metabolic stability and potency (IC

reduction by ~2-fold).

Steric Effects:Ortho substitution often abolishes activity by twisting the ring out of the binding

plane.

Visualization: SAR Decision Tree
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Caption: SAR decision logic for optimizing adamantyl phenylamines. Green paths indicate

structural choices leading to high potency.

Experimental Validation Protocols
To validate the SAR claims above, the following self-validating protocols are recommended.

Protocol A: Synthesis of 1-(2-Aryl-2-
adamantyl)piperazines
Rationale: This pathway ensures high yield and regioselectivity for the most potent class of

derivatives.

Ketone Formation: React 2-adamantanone with the appropriate aryl Grignard reagent (e.g.,

4-fluorophenylmagnesium bromide) in dry THF at 0°C.

Alcohol Intermediate: Isolate the tertiary alcohol (2-aryl-2-adamantanol).

Ritter Reaction (Critical Step): Treat the alcohol with chloroacetonitrile in acetic acid/sulfuric

acid to form the chloroacetamide.

Control: Monitor disappearance of -OH peak via IR spectroscopy.
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Cyclization: React with excess piperazine in refluxing ethanol to form the final piperazine

derivative.

Purification: Recrystallize from Ethanol/Ether (Avoid column chromatography if possible to

maintain yield).

Protocol B: In Vitro Cytotoxicity Validation (MTT Assay)
Rationale: Determines IC50 and Selectivity Index (SI).

Cell Seeding: Seed cancer cells (e.g., HeLa) and normal fibroblasts (e.g., MRC-5) in 96-well

plates (5,000 cells/well).

Compound Treatment:

Dissolve Adamantyl Phenylamine analogs in DMSO (Stock 10mM).

Prepare serial dilutions (0.1

M to 100

M).

Vehicle Control: 0.1% DMSO (Must show 100% viability).

Positive Control: Cisplatin (Should show IC50 ~5

M).

Incubation: Incubate for 48-72 hours at 37°C, 5% CO2.

Detection: Add MTT reagent (5 mg/mL), incubate 4h. Solubilize formazan crystals with

DMSO.

Readout: Measure Absorbance at 570 nm.

Calculation: Plot dose-response curve to determine IC50.
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Validation Check: If SI (IC50_Normal / IC50_Cancer) < 2.0, the compound is considered

non-selective/toxic.

Visualization: Screening Workflow
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Caption: Step-by-step validation workflow from synthesis to mechanistic confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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